6-Hydroxytryptamine

Receptor binding Affinity 5-HT1A

Select 6-Hydroxytryptamine (6-HT) for assays demanding a verified low-affinity serotonin receptor control. Unlike serotonin, the 6-OH positional isomer exhibits >10,000 nM Ki at 5-HT1B and negligible agonist activity in vascular 5-HT2 preparations, making it essential for discriminating receptor-mediated effects from non-specific tryptamine scaffold interference. Ideal for radioligand displacement, cAMP mobilization, and ex vivo NE release studies requiring a tyramine-like indirect sympathomimetic comparator.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 443-31-2
Cat. No. B1212565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxytryptamine
CAS443-31-2
Synonyms6-hydroxytryptamine
6-hydroxytryptamine monohydrobromide
6-hydroxytryptamine monohydrochloride
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=C2CCN
InChIInChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2
InChIKeyWZTKTNRVJAMKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxytryptamine (CAS 443-31-2) Procurement Guide: Pharmacological Profile and Research-Grade Specifications


6-Hydroxytryptamine (6-HT; CAS 443-31-2) is a positional isomer of the endogenous neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) within the tryptamine family, wherein the hydroxyl group is located at the 6-position of the indole ring rather than the 5-position [1]. This structural modification produces a serotonin receptor modulator with dramatically altered pharmacological properties compared to its parent compound, making it a valuable research tool for studying serotonergic system selectivity and for applications requiring negative control compounds in receptor binding assays [1].

Why Serotonin (5-HT) or Other Hydroxytryptamine Isomers Cannot Substitute for 6-Hydroxytryptamine in Controlled Experiments


The relocation of the hydroxyl group from the 5-position (as in serotonin) to the 6-position of the indole ring produces a profound and quantifiable reduction in binding affinity across multiple serotonin receptor subtypes [1]. Furthermore, this structural shift fundamentally alters the compound's mechanism of action at the level of norepinephrine release in cardiovascular preparations, resulting in a tyramine-like indirect sympathomimetic effect distinct from the presynaptic 5-HT receptor-mediated mechanism employed by 5-HT and dihydroxytryptamine analogs [2]. These critical pharmacological differences render simple class-based substitution between 6-hydroxytryptamine and its closest analogs scientifically invalid for experiments requiring either a low-affinity serotonin receptor control or investigation of alternative indoleaminergic mechanisms.

Quantitative Differentiation of 6-Hydroxytryptamine from Serotonin (5-HT) and Dihydroxytryptamine Analogs


Dramatically Reduced Serotonin Receptor Binding Affinity: Ki Comparison of 6-HT versus 5-HT at Human 5-HT Receptors

6-Hydroxytryptamine exhibits dramatically reduced binding affinity for multiple serotonin receptor subtypes when compared directly to serotonin (5-hydroxytryptamine; 5-HT). At the human 5-HT2A receptor, 6-HT displays a Ki value of 1,590 nM, whereas the endogenous ligand 5-HT binds with high affinity in the low nanomolar range. This represents a >100-fold reduction in affinity for this therapeutically relevant receptor subtype [1]. Similar low-affinity profiles are observed at 5-HT1A, 5-HT1B, and 5-HT2C receptors, with Ki values of 204 nM at the rat 5-HT1A receptor and >10,000 nM at the human 5-HT1B receptor [1].

Receptor binding Affinity 5-HT1A 5-HT2A 5-HT2C Serotonin Pharmacology

Divergent Mechanism of Norepinephrine Release: Tyramine-Like Indirect Sympathomimetic Effect of 6-HT versus 5-HT Receptor-Mediated Release by 5-HT and 5,7-DHT

In isolated perfused rabbit heart preparations, 6-hydroxytryptamine (6-HT) inhibits the uptake of exogenous norepinephrine into sympathetic nerve terminals, an effect shared with 5-HT and 5,7-dihydroxytryptamine (5,7-DHT) [1]. However, the underlying mechanism of norepinephrine release differs fundamentally between these compounds. Whereas 6-HT causes its indirect sympathomimetic effect via a tyramine-like mechanism (displacement of norepinephrine from vesicular stores independent of receptor activation), 5-HT and 5,7-DHT induce norepinephrine release through activation of presynaptic 5-HT receptors located on terminal sympathetic nerve fibers [1].

Cardiovascular Norepinephrine Sympathetic nerve Mechanism of action Ex vivo

Differential Neuronal Selectivity: 6-HT Damages Specific Tryptamine-Containing Neurons Unaffected by 5,7-Dihydroxytryptamine

In vivo studies using intranigral administration of neurotoxins in rats reveal distinct neuronal population selectivity between 6-hydroxytryptamine (6-HT) and 5,7-dihydroxytryptamine (5,7-DHT). Nigral 6-hydroxydopamine lesions produce an ipsilateral reduction in the rate of striatal tryptamine accumulation, whereas no changes are observed after nigral injections of 5,7-DHT [1]. This finding suggests the existence of specific tryptamine-containing neurons that are damaged by 6-HT and unaffected by 5,7-DHT, providing evidence that these structurally related compounds do not exhibit identical neurotoxic targets [1].

Neurotoxicity Neuronal selectivity Lesion Tryptamine Dopamine

Uptake Inhibition of Exogenous Norepinephrine: Potency Comparison of 6-HT versus 5-HT and 5,7-DHT in Isolated Rabbit Heart

In isolated rabbit heart preparations, 6-hydroxytryptamine (6-HT) shares with 5-hydroxytryptamine (5-HT) and 5,7-dihydroxytryptamine (5,7-DHT) the ability to inhibit uptake of exogenous norepinephrine from the perfusion fluid into terminal sympathetic nerve fibers [1]. While all three compounds demonstrate this uptake inhibition property, the subsequent noradrenaline release kinetics differ: continuous perfusion with 6-HT causes a gradual increase in noradrenaline release and heart rate, whereas 5-HT and 5,7-DHT induce a rapid, high-amplitude release that peaks within the first four minutes and then returns to slightly elevated levels [1].

Norepinephrine uptake Sympathetic nerve Cardiovascular Ex vivo

Agonist Activity in Vascular Preparations: 6-HT Shows Little or No Agonist Activity at 5-HT2 Receptors in Rabbit Aorta versus Active Analogs

In isolated rabbit aorta preparations used to characterize 5-HT2 receptor-mediated vascular contraction, 6-hydroxytryptamine (6-HT) and 7-hydroxytryptamine (7-HT) show little or no agonist activity, in contrast to the robust agonist effects produced by 5-hydroxytryptamine (5-HT) [1]. The pA2 value of the selective 5-HT2 antagonist spiperone was independent of the agonist assayed and defined the receptor activated by each agonist as the 5-HT2 receptor, confirming that the observed lack of activity for 6-HT is due to its inability to activate this receptor subtype rather than an alternative receptor mechanism [1].

Vascular Agonist 5-HT2 receptor Smooth muscle Ex vivo

Defined Research Applications for 6-Hydroxytryptamine Based on Quantified Differential Properties


Negative Control for Serotonin Receptor Binding and Functional Assays

Given its dramatically reduced binding affinity for multiple serotonin receptor subtypes (Ki = 1,590 nM at human 5-HT2A, Ki >10,000 nM at human 5-HT1B) compared to serotonin [1], 6-hydroxytryptamine serves as an ideal negative control compound in radioligand binding displacement assays and functional cAMP or calcium mobilization assays. Its structural similarity to serotonin ensures that any observed assay interference due to the tryptamine scaffold is accounted for, while its low receptor affinity confirms that specific serotonergic effects can be confidently attributed to test compounds rather than non-specific background activity [1].

Mechanistic Studies of Non-Receptor-Mediated Norepinephrine Release in Sympathetic Neurons

Researchers investigating the distinction between receptor-mediated and non-receptor-mediated mechanisms of norepinephrine release should employ 6-hydroxytryptamine as a pharmacological tool for tyramine-like indirect sympathomimetic effects. Unlike 5-HT and 5,7-DHT, which activate presynaptic 5-HT receptors to trigger norepinephrine release, 6-HT produces norepinephrine efflux via a tyramine-like displacement mechanism that is abolished by the norepinephrine reuptake inhibitor desipramine [1]. This property makes 6-HT essential for ex vivo cardiovascular preparations where discrimination between these two release pathways is experimentally required [1].

Selective Lesioning of Tryptamine-Containing Neurons Distinct from Serotonergic Pathways

In vivo neuroscience studies requiring selective ablation of non-serotonergic tryptamine-containing neurons should utilize 6-hydroxytryptamine rather than 5,7-dihydroxytryptamine. Evidence from intranigral administration studies demonstrates that 6-HT damages a specific population of tryptamine-containing neurons that are unaffected by 5,7-DHT, as measured by reductions in striatal tryptamine accumulation [1]. This differential neuronal selectivity positions 6-HT as an indispensable neurotoxin for experiments designed to dissect the contributions of distinct monoaminergic neuronal subpopulations to behavior or neurochemistry [1].

Characterization of 5-HT2 Receptor-Mediated Vascular Responses Using Inactive Structural Analog Controls

Investigators studying 5-HT2 receptor pharmacology in isolated vascular tissue preparations should incorporate 6-hydroxytryptamine as an inactive structural analog control. 6-HT exhibits little or no agonist activity at 5-HT2 receptors in rabbit aorta, in marked contrast to the robust agonist effects produced by 5-HT [1]. This property allows researchers to verify that observed vascular contractile responses are specifically mediated by 5-HT2 receptor activation rather than non-specific effects of the tryptamine molecular scaffold, thereby strengthening the validity of pharmacological conclusions drawn from these ex vivo experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxytryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.